N-(4-methoxyphenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide is a chemical compound with significant research implications. Its molecular formula is and it has a molecular weight of 299.29 g/mol. This compound is classified as a heterocyclic organic compound due to its structural features, which include a triazole ring fused with a pyrimidine structure. It has been noted for its potential biological activities, particularly as an inhibitor of cyclooxygenase-1 and cyclooxygenase-2 enzymes, which are relevant in inflammation and pain management.
The synthesis of N-(4-methoxyphenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide typically involves several steps:
Various methods can be employed to optimize yields, including adjusting reaction conditions such as temperature and solvent choice.
The molecular structure of N-(4-methoxyphenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide can be described as follows:
InChI=1S/C14H13N5O3/c1-22-11-5-3-10(4-6-11)16-12(20)9-19-14(21)18-8-2-7-15-13(18)17-19/h2-8H,9H2,1H3,(H,16,20)This structural formula indicates the arrangement of atoms within the molecule and highlights its functional groups that are responsible for its chemical reactivity.
N-(4-methoxyphenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide can participate in various chemical reactions:
These reactions can be manipulated to synthesize derivatives with potentially enhanced biological activities .
The mechanism of action for N-(4-methoxyphenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide primarily involves its role as a cyclooxygenase inhibitor. By inhibiting these enzymes:
Studies have shown that compounds with similar structures exhibit significant anti-inflammatory properties through these mechanisms .
The physical and chemical properties of N-(4-methoxyphenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide are essential for understanding its behavior in various environments:
These properties influence its application in laboratory settings as well as its formulation into pharmaceuticals .
N-(4-methoxyphenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide has several scientific applications:
The ongoing research into this compound continues to reveal new potential therapeutic uses and synthetic applications in medicinal chemistry .
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: